Cas no 1804039-70-0 (4-Amino-2-bromophenylpropanal)

4-Amino-2-bromophenylpropanal Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-2-bromophenylpropanal
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- Inchi: 1S/C9H10BrNO/c1-6(5-12)8-3-2-7(11)4-9(8)10/h2-6H,11H2,1H3
- InChI Key: SRIAIUZECRYCMO-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1C(C=O)C)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 163
- XLogP3: 1.9
- Topological Polar Surface Area: 43.1
4-Amino-2-bromophenylpropanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014005052-500mg |
4-Amino-2-bromophenylpropanal |
1804039-70-0 | 97% | 500mg |
806.85 USD | 2021-06-22 | |
Alichem | A014005052-250mg |
4-Amino-2-bromophenylpropanal |
1804039-70-0 | 97% | 250mg |
489.60 USD | 2021-06-22 | |
Alichem | A014005052-1g |
4-Amino-2-bromophenylpropanal |
1804039-70-0 | 97% | 1g |
1,564.50 USD | 2021-06-22 |
4-Amino-2-bromophenylpropanal Related Literature
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1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
Additional information on 4-Amino-2-bromophenylpropanal
Comprehensive Overview of 4-Amino-2-bromophenylpropanal (CAS No. 1804039-70-0): Properties, Applications, and Research Insights
4-Amino-2-bromophenylpropanal (CAS No. 1804039-70-0) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This brominated aromatic aldehyde derivative combines a reactive propanal group with an amino substituent, making it a versatile intermediate for synthesizing complex molecules. Its molecular formula C9H10BrNO and precise chemical structure enable selective modifications, aligning with modern trends in targeted drug design and green chemistry.
Recent studies highlight the compound's role in developing heterocyclic scaffolds, particularly in medicinal chemistry applications. Researchers are exploring its potential as a precursor for kinase inhibitors and antimicrobial agents, addressing global health challenges like antibiotic resistance. The bromine atom at the 2-position facilitates cross-coupling reactions, while the aldehyde functionality allows condensation reactions – properties highly valued in high-throughput screening libraries.
From a synthetic perspective, 4-Amino-2-bromophenylpropanal exemplifies the growing demand for multifunctional building blocks in organic synthesis. Its electron-rich aromatic system enables diverse transformations, including Buchwald-Hartwig aminations and Suzuki-Miyaura couplings. These characteristics make it particularly valuable for constructing biaryl structures prevalent in modern pharmaceutical candidates. Analytical data shows excellent purity profiles (>98% by HPLC), meeting stringent requirements for preclinical research applications.
The compound's physicochemical properties have been extensively characterized. With a molecular weight of 228.09 g/mol and distinct UV-Vis absorption characteristics, it serves as a valuable chromophoric probe in material science. Its solubility profile (moderate in polar organic solvents) facilitates various catalytic transformations, while stability studies confirm compatibility with common air-sensitive reaction conditions under inert atmospheres.
Industrial applications of 4-Amino-2-bromophenylpropanal are expanding, particularly in crop protection research. Its structural motifs appear in novel biopesticide formulations, addressing the agricultural sector's need for environmentally friendly solutions. The compound's structure-activity relationships are being investigated for plant growth regulation properties, coinciding with increased interest in sustainable agriculture technologies.
Quality control protocols for CAS 1804039-70-0 emphasize rigorous spectroscopic verification (1H/13C NMR, IR, MS) and chromatographic purity assessment. Advanced process analytical technology (PAT) ensures batch-to-batch consistency, critical for structure-activity relationship studies. Storage recommendations typically suggest anhydrous conditions at controlled temperatures to preserve the aldehyde functionality from oxidation.
Emerging research directions include exploring the compound's potential in photoredox catalysis and metal-organic framework (MOF) synthesis. Its ability to coordinate with transition metals while maintaining ligand versatility makes it interesting for developing homogeneous catalysts. These applications align with current focus areas in renewable energy and carbon capture technologies.
From a commercial availability standpoint, 4-Amino-2-bromophenylpropanal is typically supplied as a crystalline solid with standardized technical specifications. Leading manufacturers provide comprehensive safety data sheets and certificates of analysis, ensuring compliance with international chemical regulations. Custom synthesis options are available for researchers requiring isotope-labeled versions or derivatized analogs for specialized studies.
The compound's environmental profile has been evaluated through biodegradation studies and ecotoxicity assessments, reflecting the chemical industry's commitment to responsible innovation. Recent life cycle analysis approaches have optimized synthetic routes to minimize environmental impact, incorporating catalytic methods and atom-efficient transformations.
Future perspectives for CAS 1804039-70-0 include potential applications in electronic materials and organic semiconductors. The compound's conjugated system and donor-acceptor properties make it a candidate for developing optoelectronic devices, particularly in flexible electronics research. These developments correspond with market demands for advanced functional materials in next-generation technologies.
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